molecular formula C17H16N2O3 B214737 3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one

3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one

Cat. No. B214737
M. Wt: 296.32 g/mol
InChI Key: KKPZIJDDYVMPEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one, also known as AM-630, is a synthetic cannabinoid receptor antagonist. This molecule has gained significant attention in the scientific community due to its potential use in the treatment of various diseases and disorders.

Mechanism of Action

3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one acts as a selective antagonist of the CB2 cannabinoid receptor. This receptor is primarily found in immune cells and is involved in the regulation of inflammation and immune response. By blocking the CB2 receptor, 3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one can reduce inflammation and modulate immune response.
Biochemical and Physiological Effects:
3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and modulate immune response. 3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one has also been shown to have analgesic properties, reducing pain in animal models. Additionally, 3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one has been shown to have anti-tumor properties, inhibiting the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one is its selectivity for the CB2 receptor. This allows for more targeted effects and reduces the potential for off-target effects. However, one limitation of 3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one is its low bioavailability, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one. One area of research is the potential use of 3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one in the treatment of neurological disorders, such as multiple sclerosis and Alzheimer's disease. Another area of research is the development of more potent and selective CB2 receptor antagonists. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of 3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one.

Synthesis Methods

3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one is synthesized through a multistep process starting from 2-aminoacetophenone. The first step involves the reaction of 2-aminoacetophenone with 2-bromoethyl ketone to form 3-(2-bromoethyl)-2-oxindole. This intermediate is then reacted with 3-aminobenzoic acid to form 3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one.

Scientific Research Applications

3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one has been extensively studied for its potential use in the treatment of various diseases and disorders. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. 3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one has also been studied for its potential use in the treatment of obesity, diabetes, and neurological disorders.

properties

Product Name

3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one

InChI

InChI=1S/C17H16N2O3/c1-19-14-8-3-2-7-13(14)17(22,16(19)21)10-15(20)11-5-4-6-12(18)9-11/h2-9,22H,10,18H2,1H3

InChI Key

KKPZIJDDYVMPEL-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=CC=C3)N)O

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=CC=C3)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.